4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid
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Overview
Description
4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to reduce oxidative stress and enhance long-term potentiation, which are crucial for its neuroprotective effects . The compound’s ability to interact with various receptors and enzymes in the body contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole-2-carboxylic acid: Similar in structure but lacks the hydroxyl group at the 4-position.
Indole-3-carboxylic acid: Another indole derivative with different substitution patterns.
Uniqueness
4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c1-15-8-3-2-6-5(9(8)12)4-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) |
InChI Key |
PTIREQFLMKKVMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)O |
Origin of Product |
United States |
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